4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine
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Overview
Description
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine is a heterocyclic compound with the molecular formula C7H10N6 It is a derivative of imidazo[5,1-f][1,2,4]triazine, characterized by the presence of two methyl groups at positions 4 and 5, and two amino groups at positions 2 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[5,1-f][1,2,4]triazine derivatives.
Scientific Research Applications
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine: Lacks the methyl groups at positions 4 and 5.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: A fused heterocyclic compound with a benzene ring fused to the imidazo[1,2,4]triazine core.
Uniqueness
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine is unique due to the presence of the methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
50473-86-4 |
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Molecular Formula |
C7H10N6 |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
4,5-dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine |
InChI |
InChI=1S/C7H10N6/c1-3-5-4(2)11-7(9)13(5)12-6(8)10-3/h1-2H3,(H2,8,12)(H2,9,11) |
InChI Key |
HLCUIWAMSVKHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NN2C(=N1)N)N)C |
Origin of Product |
United States |
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